molecular formula C23H25N3O2S B2734057 N'-(2,5-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 894013-93-5

N'-(2,5-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B2734057
CAS No.: 894013-93-5
M. Wt: 407.53
InChI Key: ZWVFMGWDXCYMPD-UHFFFAOYSA-N
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Description

N'-(2,5-Dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a synthetic organic compound featuring a 1,3-thiazole core substituted with 4-methylphenyl and ethanediamide-linked 2,5-dimethylphenyl groups. Its ethanediamide moiety distinguishes it from hydrazide or thiourea derivatives, which are common in medicinal chemistry .

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-14-6-9-18(10-7-14)23-25-17(4)20(29-23)11-12-24-21(27)22(28)26-19-13-15(2)5-8-16(19)3/h5-10,13H,11-12H2,1-4H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVFMGWDXCYMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2,5-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized using hydrazonoyl halides as precursors . The subsequent steps involve the introduction of the oxalamide moiety and the specific substituents on the phenyl and thiazole rings. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N'-(2,5-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.

Scientific Research Applications

N'-(2,5-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activities make it a candidate for studying antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Its potential antitumor properties are of interest in cancer research.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N'-(2,5-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to the compound’s biological effects. The specific pathways involved depend on the biological activity being studied, such as antibacterial or antitumor effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s ethanediamide linker provides conformational flexibility compared to rigid Schiff bases (e.g., ) or ester-linked derivatives (e.g., ).
  • Methyl groups on aromatic rings (2,5-dimethylphenyl and 4-methylphenyl) may enhance lipophilicity and membrane penetration, similar to 3,5-dimethylphenyl-substituted thiadiazoles in .
  • Thiazole cores are prevalent in antimicrobial agents, whereas thiadiazoles (e.g., ) often exhibit broader bioactivity .

Comparison with Analogous Syntheses :

  • Thiadiazoles : Require hydroxylamine hydrochloride and active methylene compounds (e.g., ), whereas thiazoles often use bromoacetate intermediates .
  • Yields : Thiazole derivatives (e.g., ) typically achieve 70–80% yields, similar to thiadiazoles (e.g., 80% for 8a–d in ).

Physicochemical Properties

Property Target Compound N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) N-[2-(4-Methylphenyl)-1,3-thiazol-5-yl]acetamide (9d)
Melting Point Not reported 160°C Not reported
IR (C=O Stretch) Expected ~1600 cm⁻¹ 1606 cm⁻¹ ~1679–1719 cm⁻¹ (amide/ester)
¹H-NMR (Aromatic Protons) Multiplets (~7–8 ppm) 7.36–7.72 ppm (m, 10H) 7.50–7.71 ppm (m, 10H)
MS (Molecular Ion) Not reported 348 (M⁺) 414 (M⁺)

Insights :

  • Methyl groups on aromatic rings likely shield protons, causing upfield shifts in NMR compared to unsubstituted analogs .
  • Higher melting points in thiadiazoles (e.g., 290°C for 8a ) suggest greater crystallinity than thiazoles.

Structure-Activity Relationships (SAR) :

  • Methyl groups enhance lipophilicity and bioavailability .
  • Thiazole cores improve antimicrobial activity compared to thiadiazoles .

Biological Activity

N'-(2,5-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a complex organic compound notable for its potential biological activities. This compound features a thiazole moiety, which has been recognized for its diverse pharmacological properties, including anticancer and anticonvulsant effects. This article reviews the biological activity of this compound based on available research findings, including mechanisms of action, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound's structure can be characterized by the following IUPAC name:

  • IUPAC Name : this compound

The molecular formula is C23H25N3O2SC_{23}H_{25}N_3O_2S, indicating a complex arrangement that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Research has indicated that thiazole derivatives often exhibit significant interaction with biological macromolecules, leading to altered cellular functions .

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazole-containing compounds. For instance:

  • Case Study : A derivative with a similar thiazole structure showed promising results in inhibiting cell proliferation in A549 human lung adenocarcinoma cells with an IC50 value of less than 20 µg/mL .
  • Structure Activity Relationship (SAR) : The presence of methyl groups on the phenyl ring enhances cytotoxicity. Specifically, compounds with para-substituted methyl groups exhibited increased activity against various cancer cell lines .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties:

  • Case Study : In a study involving several thiazole analogues, one compound displayed an effective dose (ED50) of 18.4 mg/kg in a seizure model, indicating significant anticonvulsant activity .
  • Mechanism : The anticonvulsant effect is thought to be mediated through modulation of neurotransmitter systems and ion channels.

Research Findings Summary

Biological ActivityEffective Dose (ED50)IC50 ValueCell Line/Model
Anticancer<20 µg/mL-A549 (lung adenocarcinoma)
Anticonvulsant18.4 mg/kg-PTZ-induced seizure model

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